1-(3,4-dimethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
Overview
Description
1-(3,4-dimethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, commonly known as DMNP, is a chemical compound that belongs to the family of piperazine derivatives. DMNP is used in scientific research for its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of DMNP is not fully understood. However, it is believed that DMNP acts by binding to specific proteins and enzymes in the body, leading to changes in their activity. DMNP has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DMNP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMNP inhibits the growth of cancer cells and induces apoptosis. DMNP has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. However, the effects of DMNP in vivo are not fully understood, and further studies are needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
DMNP has several advantages for lab experiments. Its fluorescent properties make it useful for imaging and detection, and its potential therapeutic properties make it a promising candidate for drug development. However, DMNP also has limitations, including its complex synthesis method and limited availability. Additionally, the effects of DMNP in vivo are not fully understood, and further studies are needed to determine its safety and efficacy.
Future Directions
There are several future directions for DMNP research. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to develop new methods for synthesizing DMNP that are more efficient and cost-effective. Additionally, further studies are needed to determine the safety and efficacy of DMNP in vivo and to explore its potential for drug delivery and imaging applications.
Conclusion:
In conclusion, DMNP is a chemical compound that has unique properties and potential applications in scientific research. Its synthesis method is complex, and its effects in vivo are not fully understood. However, DMNP has several advantages for lab experiments, including its fluorescent properties and potential therapeutic properties. Further research is needed to fully understand the mechanism of action of DMNP and to explore its potential for drug development and imaging applications.
Scientific Research Applications
DMNP is widely used in scientific research due to its unique properties. DMNP is a fluorescent probe that emits light at a specific wavelength when excited by light of a certain wavelength. This property makes DMNP useful in various applications, including fluorescence microscopy, flow cytometry, and cell sorting. DMNP is also being investigated for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-18-6-7-20(16-19(18)2)24(29)27-14-12-25(13-15-27)21-8-9-22(28(30)31)23(17-21)26-10-4-3-5-11-26/h6-9,16-17H,3-5,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAMRJDZKANPNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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